Methyl 5-(2,5-dichlorophenyl)-2-furoate
Description
Methyl 5-(2,5-dichlorophenyl)-2-furoate is a chlorinated aromatic ester derivative featuring a furan ring substituted at the 5-position with a 2,5-dichlorophenyl group and a methyl ester at the 2-position. Its molecular formula is C₁₂H₈Cl₂O₃, with a molecular weight of 271.10 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine atoms with the ester functionality, influencing its physicochemical properties, such as solubility and reactivity.
Properties
Molecular Formula |
C12H8Cl2O3 |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
methyl 5-(2,5-dichlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H8Cl2O3/c1-16-12(15)11-5-4-10(17-11)8-6-7(13)2-3-9(8)14/h2-6H,1H3 |
InChI Key |
PQTQTQUIBBAHNM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Compound A : 5-[(2-Chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)-2-furamide
- Molecular Formula: C₁₈H₁₂Cl₃NO₃
- Molecular Weight : 404.65 g/mol
- Structural Differences: Functional Group: Amide (-CONH-) vs. ester (-COOCH₃) in the target compound. Substituents: Additional 2-chlorophenoxymethyl group and a third chlorine atom. Electronic Effects: The amide group in Compound A introduces hydrogen-bonding capability, enhancing polarity compared to the ester group in the target compound .
Compound B : 5-(2,5-Dichlorophenyl)-2-furoic Acid
- Molecular Formula : C₁₁H₆Cl₂O₃
- Molecular Weight : 257.07 g/mol
- Structural Differences :
- Functional Group : Carboxylic acid (-COOH) vs. methyl ester in the target compound.
- Polarity : Higher acidity and water solubility due to the -COOH group.
Physicochemical Properties Comparison
| Property | Methyl 5-(2,5-Dichlorophenyl)-2-Furoate | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 271.10 g/mol | 404.65 g/mol | 257.07 g/mol |
| Polarity | Moderate (ester) | High (amide + Cl substituents) | High (carboxylic acid) |
| Solubility | Likely lipophilic | Moderate (amide enhances polarity) | Hydrophilic (acidic group) |
| Reactivity | Ester hydrolysis | Amide stability | Acid-base reactions |
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